molecular formula C5H13NO7P2 B3153137 (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) CAS No. 75206-88-1

(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)

Cat. No. B3153137
CAS RN: 75206-88-1
M. Wt: 261.11 g/mol
InChI Key: MFORMDAHVCCVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” is a type of bisphosphonate . Bisphosphonates are organic compounds containing two phosphonate groups linked together through a carbon atom . It has a molecular formula of C5H13NO7P2 and a molecular weight of 261.11 .


Molecular Structure Analysis

The molecular structure of bisphosphonates, including “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)”, consists of two phosphonate groups linked together through a carbon atom . The specific molecular structure of “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” is not provided in the available resources.


Chemical Reactions Analysis

Bisphosphonates like “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” can participate in various chemical reactions. For instance, they can act as efficient catalysts to transform CO2 gas to cyclic carbonates under mild conditions . The active centers of the catalyst are inferred to be Lewis acid sites and Brønsted acid sites in the structure of the compound .

Safety And Hazards

Bisphosphonates, including “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)”, are generally of low acute toxicity to fish and invertebrates . They may exhibit moderate toxicity concern to algae, possibly due to the complexation of the bisphosphonate with essential trace metals .

properties

IUPAC Name

(1-acetamido-1-phosphonopropyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO7P2/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFORMDAHVCCVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Reactant of Route 2
Reactant of Route 2
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Reactant of Route 3
Reactant of Route 3
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Reactant of Route 4
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Reactant of Route 5
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Reactant of Route 6
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.